

ditridecyl phthalate as a high production volume chemical

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on Ditridecyl Phthalate as a High Production Volume Chemical

Introduction

Ditridecyl phthalate (DTDP), CAS RN 119-06-2, is a member of the high molecular weight phthalate esters (HMWPE) group, characterized by alkyl side chains with seven or more carbons.[1] As a diester of phthalic acid and tridecanol, DTDP is recognized as a High Production Volume (HPV) chemical by regulatory bodies such as the U.S. Environmental Protection Agency.[2][3] This classification signifies that it has been produced or imported in significant quantities, exceeding one million pounds in the United States in specific reporting years.[2]

Primarily, DTDP serves as a plasticizer to impart flexibility and durability to polymers, especially polyvinyl chloride (PVC).[1][4] Its high molecular weight contributes to low volatility and thermal stability, making it suitable for applications such as high-temperature wire and cable insulation, automotive upholstery, and building materials.[1][2][4] This technical guide provides a comprehensive overview of DTDP, focusing on its production, physicochemical properties, toxicological profile, and the experimental methodologies used for its assessment, tailored for researchers and professionals in drug development and chemical safety.

Chemical and Physical Properties

DTDP is a nearly colorless, oily liquid with low water solubility and vapor pressure.[2][3] These properties are critical to its function as a stable plasticizer in various polymer matrices.[4]



Property	Value	Source
CAS Number	119-06-2	[1][3]
Molecular Formula	C34H58O4	[1][2][3]
Molecular Weight	530.8 g/mol	[1][2][3]
Physical State	Nearly colorless, oily liquid	[2]
Melting Point	-37°C	[3][5]
Boiling Point	501°C (calculated)	[5]
Density	950 kg/m ³	[5]
Vapor Pressure	$2.5-3.6 \times 10^{-10}$ hPa at 25° C	[6]
Water Solubility	1.48×10^{-9} mg/L at 25° C	[3]
Log Kow	12.1	[3]
Flash Point	470°F (open cup)	[3]

Production and Use

DTDP's status as an HPV chemical is based on its significant production and import volumes. [2] In Europe, the estimated production of the broader HMWPE category is approximately 60-100 kilotonnes per year, which is thought to represent about one-third of global production.[1] [3] In the United States, production volumes have consistently been reported in the range of over 1 million to 10 million pounds in the early 1990s.[2]

Reporting Year	U.S. Production Volume (pounds)
1986	>1 million - 10 million
1990	>1 million - 10 million
1994	>1 million - 10 million
2002	>500 thousand - 1 million



Source:[2][3]

The primary application for DTDP and other HMWPEs is as industrial plasticizers, predominantly for PVC resins.[1] Key uses include:

- Wire and cable insulation[1]
- Furniture and automobile upholstery[1]
- Flooring and wall coverings[1]
- Synthetic base stocks for lubricating oils[1][3]
- Adhesives, paints, and rubbers[1]

Toxicological Profile

The toxicological data for DTDP is often supplemented by read-across information from other HMWPEs due to their structural and toxicological similarities.[1][5] Overall, DTDP exhibits low acute toxicity.[1]

Toxicokinetics

While no specific toxicokinetic studies for DTDP were available for review, data from the HMWPE category indicate that these substances are rapidly absorbed in the gastrointestinal tract, metabolized to their corresponding monoesters, and primarily excreted in the urine.[1][5]

Acute Toxicity

DTDP demonstrates low acute toxicity via the oral route.[1] Data for dermal and inhalation routes are limited, but low toxicity is expected based on data from other HMWPEs.[1]

Endpoint	Species	Value
Oral LD50	Rat	>2000 mg/kg bw
Dermal LD50	Rabbit	>19,000 mg/kg bw

Source:[1][3][6]



Irritation and Sensitization

Based on data for other HMWPEs, DTDP is not expected to be a skin or eye irritant.[1] Studies in humans and animals on structurally similar phthalates provide no evidence of skin sensitization.[6]

Repeated-Dose Toxicity

The primary target organ identified in repeated-dose studies is the liver.[1] In a 6-week gavage study in rats, effects included increased liver weights and hypertrophy of centrilobular hepatocytes at doses of 50 mg/kg bw/day and above.[1][6] Kidney effects were also noted at the highest dose levels.[1][3]

Endpoint	Value	Basis
NOAEL	10 mg/kg/day	Based on liver and kidney effects in rats.[1]
LOAEL	50 mg/kg/day	Based on increased liver weights and hepatocyte hypertrophy.[1]

Genetic Toxicity

DTDP has tested negative in in-vitro genotoxicity assays.[1] Based on the broader data set for the HMWPE category, DTDP is considered unlikely to be genotoxic.[1][5]

Assay	Result
Ames Test (Bacterial Mutagenicity)	Negative
In Vitro Chromosome Aberration	Negative

Source:[1][2]

Reproductive and Developmental Toxicity



In a combined repeated-dose and reproductive/developmental toxicity screening study in rats, no significant reproductive effects were observed at doses up to 250 mg/kg bw/day.[1][6] Developmental toxicity was also not observed, although minor effects like poor lactation and slightly decreased pup viability occurred at the highest dose, which also produced maternal toxicity.[1] The NOAEL for reproductive and developmental effects was established at 250 mg/kg bw/day, the highest dose tested.[1] A separate prenatal developmental toxicity study in rats showed no maternal or developmental toxicity at doses up to 1000 mg/kg bw/day.[6]

Experimental Protocols

Detailed experimental protocols for the cited studies are often proprietary. However, the methodologies can be summarized based on regulatory guideline documents and study descriptions.

Combined Repeated-Dose and Reproductive/Developmental Toxicity Screening

This study design is consistent with OECD Test Guideline 422.

- Test Species: Wistar or Sprague-Dawley rats.[6]
- Administration: Daily oral gavage for a total of approximately 42-56 days. For males, this includes a pre-mating period and mating period. For females, this includes a pre-mating period, mating period, gestation, and lactation.[3][6]
- Dosage: A control group and at least three dose levels are used, such as 0, 10, 50, and 250 mg/kg bw/day.[1][6]
- Endpoints Evaluated:
 - Systemic Toxicity: Clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights (liver, kidney), and histopathology.[1][6]
 - Reproductive Toxicity: Mating performance, fertility indices, gestation length.[1][6]
 - Developmental Toxicity: Pup viability, sex ratio, body weights, and external abnormalities at birth.[1][6]



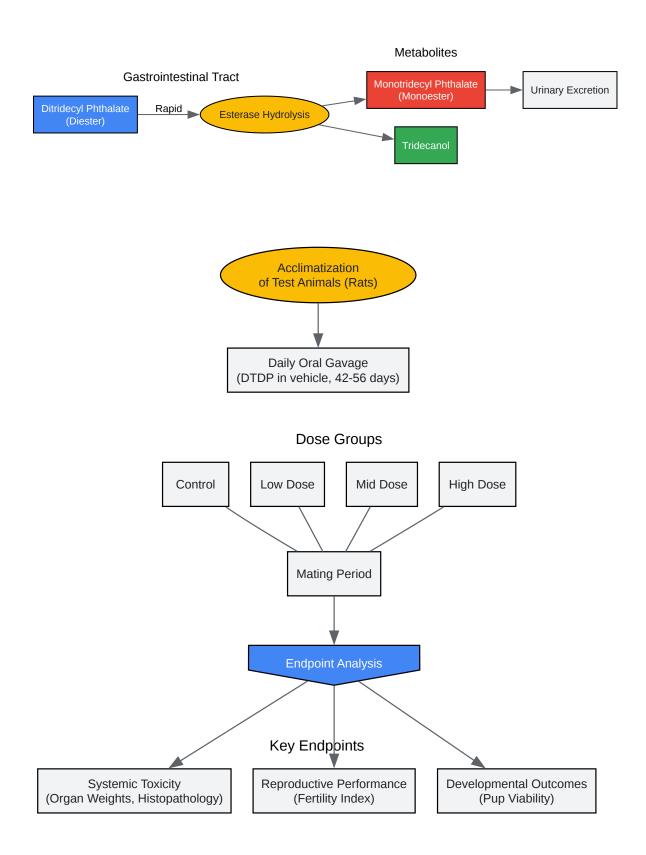
Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on OECD Test Guideline 471.

- Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and often Escherichia coli (e.g., WP2 uvrA).[2]
- Method: The tester strains are exposed to various concentrations of DTDP (e.g., up to 5000 μ g/plate) both with and without an exogenous metabolic activation system (S9 mix derived from rat liver).[2]
- Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.[2]

Visualizations





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- To cite this document: BenchChem. [ditridecyl phthalate as a high production volume chemical]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670788#ditridecyl-phthalate-as-a-high-production-volume-chemical]

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